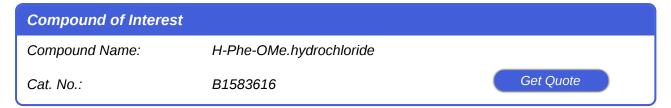


H-Phe-OMe-hydrochloride (CAS: 7524-50-7): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of H-Phe-OMe-hydrochloride, a pivotal amino acid derivative in research and pharmaceutical development. This document details its physicochemical properties, experimental protocols for its application, and explores its biological significance.

Core Data Presentation

H-Phe-OMe·hydrochloride, the methyl ester of L-phenylalanine hydrochloride, is a white to off-white crystalline solid. Its key quantitative data are summarized below for easy reference and comparison.



Property	Value	References
CAS Number	7524-50-7	[1]
Molecular Formula	C10H14CINO2	[1]
Molecular Weight	215.68 g/mol	[1]
Appearance	White to off-white solid/powder or crystals	[1]
Melting Point	158-162 °C	[2]
Solubility	Soluble in DMSO (50 mg/mL)	[1]
Purity	Typically ≥98%	

Experimental Protocols

H-Phe-OMe·hydrochloride is a fundamental building block in peptide synthesis. Below are detailed methodologies for its use in common experimental procedures.

Synthesis of DL-Phenylalanine Methyl Ester Hydrochloride

This protocol describes the synthesis of the racemic mixture of phenylalanine methyl ester hydrochloride.

Materials:

- D-phenylalanine methyl ester
- Methanol
- Sodium methoxide
- Concentrated hydrochloric acid
- 1,2-Dichloroethane



- Saturated sodium chloride solution
- · Anhydrous magnesium sulfate
- Ether

Procedure:

- Dissolve 5.0 parts of D-phenylalanine methyl ester in 80 parts of methanol at room temperature.
- Add 0.90 parts of sodium methoxide to the solution.
- Heat the mixture rapidly to reflux and maintain for approximately 2.5 hours.
- Cool the reaction mixture and acidify to a pH of 2 with concentrated hydrochloric acid.
- Evaporate the mixture to dryness.
- Dissolve the resulting crystalline residue in water and add sodium carbonate.
- Add 1,2-dichloroethane to create a two-phase system, shake, and filter.
- Separate the organic layer, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
- Filter the dried solution and acidify the filtrate with hydrochloric acid.
- Cool the solution and remove the solvent.
- Triturate the remaining material with ether and filter to yield DL-phenylalanine methyl ester hydrochloride.[3]

Solution-Phase Synthesis of Boc-Trp-Phe-OMe Dipeptide

This protocol details the synthesis of a dipeptide using H-Phe-OMe·HCl as a starting material. [4]



Materials:

- L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
- N,N-diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Boc-L-tryptophan
- 1-hydroxybenzotriazole (HOBt)
- Dicyclohexylcarbodiimide (DCC)
- 1 M Hydrochloric acid (HCl) solution
- 5% Sodium bicarbonate (NaHCO₃) solution
- · Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Ethyl acetate (EtOAc)
- Hexane

Procedure:

- Preparation of L-phenylalanine methyl ester (free base):
 - Dissolve L-phenylalanine methyl ester hydrochloride (1.1 equivalents) in dichloromethane.
 - Add N,N-diisopropylethylamine (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature. This solution containing the free base is used directly in the next step.[4]
- Peptide Coupling Reaction:

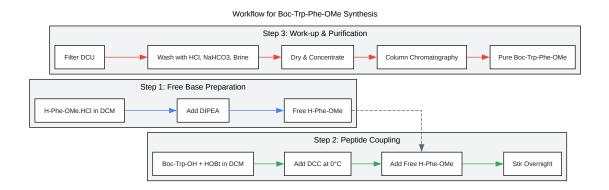


- In a separate flask, dissolve Boc-L-tryptophan (1.0 equivalent) and 1-hydroxybenzotriazole (1.1 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0°C in an ice bath.
- Add dicyclohexylcarbodiimide (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
- Add the L-phenylalanine methyl ester solution from step 1 to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.[4]
- Work-up and Purification:
 - Filter the reaction mixture to remove the precipitated DCU.
 - Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure Boc-Trp-Phe-OMe.[4]

Visualizations

Experimental Workflow: Dipeptide Synthesis





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Caption: A flowchart illustrating the key stages in the solution-phase synthesis of a dipeptide.

Inferred Biological Pathway: Impact on Neurotransmitter Synthesis

While direct signaling pathways for H-Phe-OMe·hydrochloride are not extensively documented, its metabolic product, phenylalanine, plays a crucial role in neurotransmitter synthesis. High concentrations of phenylalanine can competitively inhibit the transport of tyrosine and tryptophan across the blood-brain barrier and also inhibit key enzymes in the dopamine and serotonin synthesis pathways.



Bloodstream H-Phe-OMe.HCl Tyrosine Tryptophan Metabolism Phenylalanine Transport Blood-Brain Barrier **LAT1** Transporter Competitive **Inhibition** ₿rain Tyrosine Phenylalanine Tryptophan Competitive Inhibition Competitive Inhibition Tryptophan Hydroxylase 2 Tyrosine Hydroxylase Dopamine Serotonin

Inferred Impact of H-Phe-OMe on Neurotransmitter Synthesis

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Caption: A diagram showing the potential impact of elevated phenylalanine on neurotransmitter synthesis.

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